molecular formula C24H23ClN2O4S B11230439 7-chloro-N-(diphenylmethyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

7-chloro-N-(diphenylmethyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11230439
M. Wt: 471.0 g/mol
InChI Key: QKNQEPUUQGNUPY-UHFFFAOYSA-N
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Description

7-CHLORO-N-(DIPHENYLMETHYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazepines. This compound is characterized by its unique structure, which includes a chlorinated benzene ring, a diphenylmethyl group, and a methanesulfonyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-CHLORO-N-(DIPHENYLMETHYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps. One common method includes the nucleophilic aromatic substitution reaction of a chlorinated benzene derivative with a suitable amine. This is followed by the introduction of the diphenylmethyl group through a Friedel-Crafts alkylation reaction. The methanesulfonyl group is then added using methanesulfonyl chloride under basic conditions. The final step involves the formation of the benzoxazepine ring through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

7-CHLORO-N-(DIPHENYLMETHYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and a suitable nucleophile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

7-CHLORO-N-(DIPHENYLMETHYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-CHLORO-N-(DIPHENYLMETHYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    7-Chloroquinoline Derivatives: These compounds share the chlorinated benzene ring and have similar biological activities.

    Benzoxazepine Derivatives: Compounds with the benzoxazepine ring structure are often studied for their potential therapeutic properties.

    Methanesulfonyl Derivatives: These compounds contain the methanesulfonyl group and are known for their reactivity in chemical synthesis.

Uniqueness

7-CHLORO-N-(DIPHENYLMETHYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is unique due to its combination of functional groups and its potential for diverse chemical and biological applications. Its structure allows for various modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C24H23ClN2O4S

Molecular Weight

471.0 g/mol

IUPAC Name

N-benzhydryl-7-chloro-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C24H23ClN2O4S/c1-32(29,30)27-15-14-22(31-21-13-12-19(25)16-20(21)27)24(28)26-23(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-13,16,22-23H,14-15H2,1H3,(H,26,28)

InChI Key

QKNQEPUUQGNUPY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(OC2=C1C=C(C=C2)Cl)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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